5-amino-1-phenyl-1H-pyrazole-3-carbonitrile
Overview
Description
5-amino-1-phenyl-1H-pyrazole-3-carbonitrile is a useful research compound. Its molecular formula is C10H8N4 and its molecular weight is 184.20 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis of Derivatives : A facile, one-pot synthesis method for 5-amino-1H-pyrazole-4-carbonitrile derivatives using alumina–silica-supported MnO2 as a recyclable catalyst in water was developed. These derivatives were obtained in high yield (86–96%) (Poonam & Singh, 2019).
Pharmacological Applications : The compound has been used in the microwave-assisted synthesis of Schiff base scaffolds of pyrazole nuclei, which exhibit various pharmacological activities such as neurodegenerative, anti-microbial, and anti-cancer properties. This microwave-assisted method is noted for its efficiency and environmental friendliness (Karati et al., 2022).
Crystal Structure Analysis : The crystal structure of related compounds and the reaction mechanism of 5-amino-1-phenyl-1H-pyrazole-3-carbonitrile with unsaturated carbonyl compounds have been investigated, providing insight into its chemical properties and interactions (Liu et al., 2013).
Electronic and Spectral Properties : A study examined the electronic properties of a fluoropyrazolecarbonitrile derivative and its spectral properties upon adsorption with fullerene, demonstrating the compound's potential in material science applications (2022).
Corrosion Inhibition : 5-Amino-3-methyl-1-phenyl-1H-pyrazole-4-carbonitrile derivatives have been explored for their corrosion inhibition properties on C-steel surfaces in acidic environments, showing promising results (Hameed et al., 2020).
Multicomponent Condensation Reactions : The compound is also utilized in multicomponent condensation reactions for the synthesis of various heterocyclic derivatives, which is significant for organic chemistry and drug discovery (Rahmati et al., 2013).
Antimicrobial Activity : Some novel Schiff bases using derivatives of 5-amino-1-phenyl-1H-pyrazole-4-carbonitrile have been synthesized and evaluated for their antimicrobial activity, showing promising results in this domain (Puthran et al., 2019).
Properties
IUPAC Name |
5-amino-1-phenylpyrazole-3-carbonitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N4/c11-7-8-6-10(12)14(13-8)9-4-2-1-3-5-9/h1-6H,12H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VADAXFFKBYFMHB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=CC(=N2)C#N)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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